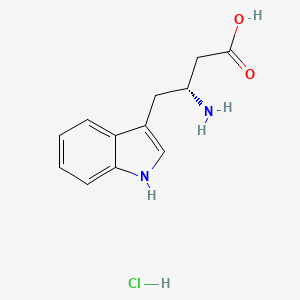

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride

Description

BenchChem offers high-quality (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALSUNLRNHITKL-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Putative Mechanism of Action of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride (CAS: 477250-51-4) is a fascinating molecule that merges two pharmacologically significant scaffolds: a γ-aminobutyric acid (GABA) analogue backbone and a bioactive indole moiety. While direct pharmacological data on this specific compound is sparse in publicly accessible literature, its structural architecture strongly suggests a potential role as a modulator of the central nervous system (CNS). This technical guide provides a comprehensive, hypothesis-driven framework for elucidating its mechanism of action. As a senior application scientist, my approach is to deconstruct the molecule's chemical features to propose a primary mechanistic hypothesis and then to outline a rigorous, self-validating experimental cascade to test this hypothesis. This document is intended for researchers and drug development professionals, offering both the theoretical underpinnings and the practical, field-proven methodologies required to characterize this novel chemical entity.

Part 1: Structural Analysis and Mechanistic Hypothesis

The logical starting point for characterizing an unknown compound is a thorough analysis of its structure. The molecule can be dissected into two primary pharmacophores:

-

The (R)-3-Aminobutanoic Acid Core: This portion of the molecule is a stereospecific β-substituted analogue of GABA, the principal inhibitory neurotransmitter in the mammalian CNS. The function of the GABAergic system is to maintain the delicate balance between neuronal excitation and inhibition, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[1] GABA analogues are a well-established class of drugs that can modulate this system through various mechanisms.[2]

-

The 1H-indol-3-yl Side Chain: The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant CNS activity.[3][4] Its presence suggests potential interactions with a range of receptors and enzymes within the CNS, possibly influencing receptor affinity, selectivity, or pharmacokinetic properties.[5]

Based on this structural analysis, we can formulate several plausible hypotheses for the compound's mechanism of action, primarily centered on the GABAergic system.

Primary Hypothesis: (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride acts as an inhibitor of the GABA Transporter 1 (GAT-1).

The rationale for prioritizing this hypothesis is the structural similarity of the compound to known GAT inhibitors, such as tiagabine, which feature a lipophilic moiety attached to a GABA-mimetic core.[6][7] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[8] By inhibiting GAT-1, the compound would increase the extracellular concentration of GABA, leading to enhanced activation of post-synaptic GABA receptors and a potentiation of inhibitory neurotransmission.[8][9] This mechanism is a clinically validated strategy for treating conditions like epilepsy.[7]

Alternative Hypotheses:

-

Direct GABA Receptor Agonism: The compound could act as a direct agonist at either ionotropic GABA-A receptors or metabotropic GABA-B receptors.[10][11]

-

Positive Allosteric Modulation (PAM) of GABA-A Receptors: It might bind to an allosteric site on the GABA-A receptor complex, enhancing the effect of endogenous GABA without directly activating the receptor.[12][13]

-

Inhibition of GABA Transaminase (GABA-T): The compound could inhibit the enzyme GABA-T, which is responsible for the intracellular degradation of GABA, thereby increasing overall GABA levels.[14][15]

The following experimental framework is designed to systematically test our primary hypothesis while simultaneously gathering data that would support or refute the alternative possibilities.

Part 2: A Framework for Experimental Validation

This section details the essential, self-validating experimental protocols required to elucidate the compound's mechanism of action. The causality behind each experimental choice is explained to provide a clear and logical investigational pathway.

Objective 1: Assessment of Direct GABA Receptor Interaction

The first step is to determine if the compound physically binds to the primary GABA receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on binding affinity.

Protocol 2.1: Competitive Radioligand Binding Assay for GABA-A Receptors

-

Principle: This assay measures the ability of the test compound to displace a known radiolabeled GABA-A receptor agonist, [³H]muscimol, from its binding site on prepared rat brain membranes.[16][17] A successful displacement indicates competitive binding at the GABA agonist site.

-

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose buffer. Perform a series of centrifugations to isolate a crude synaptic membrane pellet. Wash the pellet multiple times with buffer to remove endogenous GABA.[17]

-

Assay Incubation: In a 96-well plate, combine the membrane preparation (0.1-0.2 mg protein/well), a fixed concentration of [³H]muscimol (e.g., 5 nM), and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Nonspecific Binding: A parallel set of wells containing a high concentration of unlabeled GABA (e.g., 10 mM) is used to determine nonspecific binding.[17]

-

Incubation: Incubate the plate at 4°C for 45 minutes to reach equilibrium.[17]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold buffer to separate bound from free radioligand.[18]

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) and subsequently calculate the inhibitory constant (Ki).

Protocol 2.2: Competitive Radioligand Binding Assay for GABA-B Receptors

-

Principle: This assay is analogous to the GABA-A assay but uses a selective GABA-B receptor radioligand, such as the antagonist [³H]CGP54626, to assess binding to GABA-B receptors.[19]

-

Methodology: The protocol is similar to 2.1, with key differences:

-

Data Analysis: As described in Protocol 2.1.

| Parameter | Description | Interpretation of Results |

| Ki (Inhibitory Constant) | The concentration of the competing ligand that will bind to half the binding sites at equilibrium. | A low Ki value (< 1 µM) suggests significant binding affinity for the receptor. A high Ki or no displacement suggests weak or no binding. |

| IC₅₀ (Half maximal inhibitory concentration) | The concentration of an inhibitor where the response (or binding) is reduced by half. | Directly measured from the dose-response curve and used to calculate Ki. |

Objective 2: Characterization of Functional Activity

If binding is confirmed, or even if it is not (to test for allosteric modulation), the next critical step is to assess the functional consequences of this interaction. Automated patch-clamp electrophysiology offers a high-throughput method to measure ion channel activity.[20][21]

Protocol 2.3: In Vitro Electrophysiology via Automated Patch-Clamp

-

Principle: This technique measures the flow of ions (current) through GABA-A receptor channels in whole cells. It can determine if the compound acts as an agonist (opens the channel), an antagonist (blocks the channel), or a positive/negative allosteric modulator (enhances/reduces the effect of GABA).[22][23]

-

Methodology:

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing a specific human GABA-A receptor subtype combination (e.g., α1β2γ2).

-

Automated Patch-Clamp: Use an automated system like the QPatch or IonFlux.[20][24] Cells are automatically captured, and a whole-cell patch-clamp configuration is established.

-

Agonist Mode Testing: Apply increasing concentrations of the test compound to the cells and measure any induced chloride current. A dose-dependent increase in current indicates agonist activity.

-

Modulator Mode Testing: Apply a fixed, sub-maximal concentration of GABA (e.g., the EC₂₀) to elicit a baseline current. Then, co-apply the EC₂₀ of GABA with increasing concentrations of the test compound. A potentiation of the baseline current indicates positive allosteric modulation.

-

Antagonist Mode Testing: Co-apply a fixed concentration of GABA (e.g., the EC₈₀) with increasing concentrations of the test compound. A reduction in the GABA-evoked current indicates antagonist activity.

-

-

Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists/modulators) or IC₅₀ (for antagonists).

Experimental Workflow for Functional Characterization

Caption: Workflow for functional characterization using patch-clamp.

Objective 3: Investigation of Effects on GABA Transport (Primary Hypothesis)

This objective directly tests the primary hypothesis that the compound is a GAT inhibitor.

Protocol 2.4: GABA Transporter (GAT-1) Inhibition Assay

-

Principle: This cell-based assay measures the uptake of radiolabeled GABA ([³H]GABA) into cells expressing GAT-1. A reduction in GABA uptake in the presence of the test compound indicates inhibition of the transporter.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably transfected with the human GAT-1 transporter.

-

Assay Setup: Plate the cells in a 96-well format.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., tiagabine) for 10-15 minutes.

-

Uptake Initiation: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

-

Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the log concentration of the test compound to determine the IC₅₀ value.

Objective 4: Elucidation of Downstream Signaling (if GABA-B Activity is Confirmed)

If the compound is found to be a GABA-B agonist (from Protocols 2.2 and 2.3), it is crucial to confirm its effect on the downstream G-protein coupled signaling pathway.

Protocol 2.5: cAMP Second Messenger Assay

-

Principle: GABA-B receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][25] This assay quantifies this change.

-

Methodology:

-

Cell Culture: Use a cell line expressing GABA-B receptors.

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Compound Treatment: Concurrently treat the cells with increasing concentrations of the test compound.

-

Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a bioluminescence-based assay (e.g., cAMP-Glo™).[26]

-

-

Data Analysis: A dose-dependent decrease in the forskolin-stimulated cAMP signal confirms Gi/o-coupled GABA-B receptor agonism.

GABA-B Receptor Signaling Pathway

Caption: Decision tree for elucidating the compound's mechanism.

If the compound shows potent inhibition in the GAT-1 assay (IC₅₀ < 1 µM), this confirms the primary hypothesis. If GAT-1 inhibition is weak or absent, but significant binding and functional activity are observed at GABA receptors, the mechanism would be defined as a direct agonist, antagonist, or allosteric modulator. If none of these GABA-centric assays yield positive results, it would strongly suggest that the compound's mechanism of action lies outside the direct GABAergic system, prompting an investigation into other CNS targets known to interact with indole-based ligands. This structured, evidence-based approach ensures a rigorous and definitive characterization of this novel compound.

References

-

ResearchGate. (2025). Central Nervous System Activities of Indole Derivatives: An Overview. Available at: [Link]

-

PubMed. (n.d.). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Available at: [Link]

-

PubMed. (n.d.). The GABA transporter and its inhibitors. Available at: [Link]

-

Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?. Available at: [Link]

-

Wikipedia. (n.d.). GABA reuptake inhibitor. Available at: [Link]

-

PubMed. (n.d.). A role of GABA analogues in the treatment of neurological diseases. Available at: [Link]

-

Patsnap Synapse. (2024). What are GABAA receptor positive allosteric modulators and how do they work?. Available at: [Link]

-

Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work?. Available at: [Link]

-

Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work?. Available at: [Link]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Available at: [Link]

-

PubMed Central. (n.d.). Characterization of GABA Receptors. Available at: [Link]

-

ResearchGate. (2016). Indole Derivatives acting on Central Nervous System – Review. Available at: [Link]

-

PubMed. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Available at: [Link]

-

Wikipedia. (n.d.). GABA transaminase inhibitor. Available at: [Link]

-

RxList. (2021). How Do GABA Analogs Work?. Available at: [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

-

ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Available at: [Link]

-

Quora. (2014). Why do the GABA_A positive allosteric modulators have such significantly different effects from each other?. Available at: [Link]

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Available at: [Link]

-

PubMed Central. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Available at: [Link]

-

NCBI Bookshelf. (2024). GABA Receptor Positive Allosteric Modulators. Available at: [Link] positive allosteric modulators8263/

-

NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. Available at: [Link]

-

ResearchGate. (2011). SYNTHESIS AND CNS ACTIVITY OF NEW INDOLE DERIVATIVES. Available at: [Link]

-

PubMed Central. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available at: [Link]

-

PubMed. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Available at: [Link]

-

Smith Scholarworks. (2012). Patch-clamp investigation of the modulation of GABAa receptor currents with isomers of the potential anesthetic 2,6-dimethylcyclohexanol. Available at: [Link]

-

ResearchGate. (2025). GABA A receptor: Positive and negative allosteric modulators. Available at: [Link]

-

University of North Carolina. (n.d.). GABA-A Receptor Binding Assay Protocol. Available at: [Link]

-

TSI Journals. (2010). CNS ACTIVITY OF NEW INDOLE DERIVATIVES. Available at: [Link]

-

PubMed Central. (n.d.). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

PubMed. (2007). GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. Available at: [Link]

-

Wikipedia. (n.d.). GABA receptor agonist. Available at: [Link]

-

NCBI Bookshelf. (2025). GABA Receptor. Available at: [Link]

-

Patsnap Synapse. (2024). What are GABAB receptor agonists and how do they work?. Available at: [Link]

-

PubMed Central. (2022). Structural basis of GABA reuptake inhibition. Available at: [Link]

-

Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Available at: [Link]

-

Taylor & Francis Online. (n.d.). GABA analogue – Knowledge and References. Available at: [Link]

-

ACS Publications. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Available at: [Link]

-

ResearchGate. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Available at: [Link]

-

MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Available at: [Link]

-

PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available at: [Link]

-

Cell Microsystems. (n.d.). IonFlux Targets - GABA Receptors. Available at: [Link]

-

ResearchGate. (2025). Biomedical Importance of Indoles. Available at: [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 15. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PDSP - GABA [kidbdev.med.unc.edu]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. "Patch-clamp investigation of the modulation of GABAa receptor currents" by Celine Joelle Croft [scholarworks.smith.edu]

- 23. sophion.com [sophion.com]

- 24. cellmicrosystems.com [cellmicrosystems.com]

- 25. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. GPCR Signaling Assays [worldwide.promega.com]

Spectroscopic Data for (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous molecular structures.

Introduction: The Significance of Spectroscopic Characterization

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride, with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol , is a chiral amino acid derivative containing an indole moiety.[1] The precise determination of its chemical structure and purity is paramount for its application in pharmaceutical research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools for this purpose. This guide will provide a detailed analysis of the expected spectroscopic data for this molecule, offering insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH and OH), while D₂O will exchange with these protons, causing their signals to disappear.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

Predicted ¹H NMR Data and Interpretation:

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the indole ring, the carboxylic acid, and the ammonium group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1 (Indole NH) | 10.8 - 11.2 | broad singlet | - | 1H |

| H-2 (Indole) | 7.1 - 7.3 | singlet | - | 1H |

| H-4, H-7 (Indole) | 7.3 - 7.6 | multiplet | - | 2H |

| H-5, H-6 (Indole) | 6.9 - 7.2 | multiplet | - | 2H |

| H-α (CH-NH₃⁺) | 3.8 - 4.2 | multiplet | - | 1H |

| H-β (CH₂) | 2.8 - 3.2 | multiplet | - | 2H |

| H-γ (CH₂) | 2.4 - 2.7 | multiplet | - | 2H |

| NH₃⁺ | 8.0 - 8.5 | broad singlet | - | 3H |

| COOH | 12.0 - 13.0 | broad singlet | - | 1H |

Causality Behind Predictions:

-

Indole Protons: The indole NH proton is typically found far downfield due to deshielding and its involvement in hydrogen bonding. The aromatic protons of the indole ring will appear in the aromatic region (around 7.0-7.6 ppm), with their specific shifts and multiplicities determined by their position and coupling to neighboring protons.[2][3][4]

-

Aliphatic Protons: The protons on the butanoic acid chain (H-α, H-β, H-γ) will be in the aliphatic region. The H-α proton, being adjacent to the electron-withdrawing ammonium group, will be the most downfield of the three.

-

Exchangeable Protons: The ammonium (NH₃⁺) and carboxylic acid (COOH) protons are acidic and will appear as broad singlets. Their chemical shifts can be highly dependent on concentration and temperature. In D₂O, these signals would disappear due to deuterium exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a spectrometer equipped with a broadband probe.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.

Predicted ¹³C NMR Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C-3a, C-7a (Indole) | 125 - 137 |

| C-2, C-4, C-5, C-6, C-7 (Indole) | 110 - 125 |

| C-3 (Indole) | 105 - 110 |

| C-α (CH-NH₃⁺) | 50 - 55 |

| C-β (CH₂) | 35 - 40 |

| C-γ (CH₂) | 30 - 35 |

Authoritative Grounding: The chemical shifts of indole derivatives are well-documented.[5][6] The presence of the butanoic acid side chain will induce shifts that can be predicted based on substituent effects. The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): To study fragmentation patterns, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data:

-

Full Scan MS: An intense signal corresponding to the protonated molecule [M+H]⁺ is expected at an m/z of approximately 219.113. The hydrochloride salt will dissociate in solution, and the free amine will be protonated. The molecular formula of the free base is C₁₂H₁₄N₂O₂.

-

Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion will likely proceed through characteristic pathways for amino acids and indole-containing compounds.[7][8][9]

Key Fragmentation Pathways:

Caption: Predicted MS/MS fragmentation of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid.

Interpretation of Fragments:

-

Loss of Water and Formic Acid: Common losses from protonated amino acids include water (from the carboxylic acid) and formic acid.[10][11]

-

Indole Side Chain Cleavage: The most characteristic fragmentation is expected to be the cleavage of the bond between the β- and γ-carbons of the butanoic acid chain, leading to the formation of a stable indolylmethyl cation (m/z 130.065). This is a hallmark of tryptophan and related structures.[7][8]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H stretch (Indole) | 3300 - 3500 | Medium, Sharp |

| N-H stretch (Ammonium) | 2800 - 3200 | Broad, Overlaps with O-H |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=C stretch (Aromatic) | 1500 - 1600 | Medium |

| N-H bend (Ammonium) | 1500 - 1600 | Medium |

Authoritative Grounding: The vibrational frequencies of amino acid hydrochlorides are well-characterized.[12][13][14] The broad absorption in the 2500-3300 cm⁻¹ region is a classic feature of the O-H stretch in a hydrogen-bonded carboxylic acid. The N-H stretching of the ammonium salt will also appear in this region. The strong carbonyl absorption around 1700-1730 cm⁻¹ is a definitive indicator of the carboxylic acid group.

Conclusion

The comprehensive spectroscopic analysis of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride through NMR, MS, and IR spectroscopy provides a robust framework for its structural confirmation and purity assessment. The predicted data, based on established principles and data from analogous compounds, offers a detailed roadmap for researchers working with this molecule. By understanding the causality behind the spectral features, scientists can confidently interpret their experimental results and ensure the integrity of their materials.

References

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PubMed. [Link]

-

What Is Fragmentation Analysis in Mass Spectrometry? Mtoz Biolabs. [Link]

-

Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. PubMed. [Link]

-

Amino acids. Medizinische Fakultät Münster. [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]

-

13C NMR spectroscopy of indole derivatives. R Discovery. [Link]

-

The parameters of the multiplet structure of the NMR spectra of [15N]indole and their relationship with the molecular electronic structure. ProQuest. [Link]

-

THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds. [Link]

-

Vibrations of the Amino Group in Glycine Hydrochloride: Spectral Hole Burning and Isotope Shifts. The Journal of Physical Chemistry B. [Link]

-

Synthesis and investigation of complex formation between amino acid (glycine) and various metal ion by using spectroscopic methods. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. The parameters of the multiplet structure of the NMR spectra of [<sup>15</sup>N]indole and their relationship with the molecular electronic structure - ProQuest [proquest.com]

- 4. THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [<sup>15</sup>N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. scispace.com [scispace.com]

- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino acids [medizin.uni-muenster.de]

- 10. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jocpr.com [jocpr.com]

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride: A Technical Guide to Unraveling its Biological Activity

Abstract

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride, also identified as L-β-Homotryptophan hydrochloride (CAS 477250-51-4), is a fascinating molecule that merges the structural motifs of the essential amino acid L-tryptophan and the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This unique chimeric structure suggests a compelling, yet largely unexplored, pharmacological profile. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of this compound. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to postulate potential mechanisms of action and offers a detailed roadmap for its systematic biological evaluation.

Introduction: The Scientific Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with diverse pharmacological activities.[1] L-tryptophan, an indole-containing amino acid, serves as the metabolic precursor to the neurotransmitter serotonin, which plays a critical role in regulating mood, sleep, and cognition.[1][2] Conversely, GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its analogs are established therapeutics for epilepsy, anxiety, and neuropathic pain.[3][4]

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride presents a unique amalgamation of these two pharmacophores. The presence of the indole moiety suggests potential interactions with the serotonergic system, while the β-substituted GABA backbone points towards possible modulation of GABAergic neurotransmission.[3][5] This guide will explore these hypothetical targets and provide the experimental frameworks necessary to elucidate the compound's true biological function.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| CAS Number | 477250-51-4 | [6] |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [5] |

| Molecular Weight | 254.71 g/mol | [5] |

| Synonyms | L-β-Homotryptophan hydrochloride, (R)-beta-(aminomethyl)-1H-indole-3-propanoic acid hydrochloride | [5] |

| Appearance | Typically a solid powder | N/A |

| Solubility | Expected to be soluble in aqueous solutions due to the hydrochloride salt form | [7] |

Postulated Mechanisms of Action and Biological Targets

Based on its structural components, two primary signaling pathways are hypothesized to be modulated by (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride: the serotonergic and GABAergic systems.

Potential Interaction with the Serotonergic System

The structural similarity to L-tryptophan suggests that the compound could act as a precursor to serotonin or directly interact with serotonin receptors. L-tryptophan administration has been shown to increase brain serotonin levels, leading to physiological effects such as a reduction in blood pressure.[2]

Caption: Postulated interaction with the GABAergic synapse.

Proposed Experimental Protocols for Biological Characterization

A multi-tiered approach is essential to systematically evaluate the biological activity of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride.

Tier 1: In Vitro Receptor Binding and Enzyme Inhibition Assays

The initial step is to determine if the compound directly interacts with its putative molecular targets.

3.1.1. Serotonin Receptor and Transporter Binding Assays

-

Objective: To determine the binding affinity of the compound for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) and the serotonin transporter (SERT).

-

Methodology:

-

Prepare cell membrane homogenates expressing the specific human serotonin receptor subtype or SERT.

-

Incubate the membrane preparations with a known radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, [³H]Citalopram for SERT) and varying concentrations of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC₅₀ (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

-

3.1.2. GABA Receptor and Transporter Binding Assays

-

Objective: To assess the binding affinity for GABA-A and GABA-B receptors, and GABA transporters (GATs).

-

Methodology:

-

Prepare rat brain synaptic membrane preparations.

-

For GABA-A receptor binding, use a radioligand such as [³H]Muscimol or [³H]Flunitrazepam.

-

For GABA-B receptor binding, use a radioligand such as [³H]GABA in the presence of isoguvacine (to block GABA-A sites) or [³H]CGP54626.

-

For GAT binding, use a radioligand such as [³H]GABA or [³H]Tigabine.

-

Follow the incubation, filtration, and data analysis steps as described for the serotonin receptor binding assays.

-

3.1.3. Tryptophan Hydroxylase Inhibition Assay

-

Objective: To determine if the compound inhibits the rate-limiting enzyme in serotonin synthesis.

-

Methodology:

-

Use a commercially available tryptophan hydroxylase assay kit or a recombinant enzyme.

-

Incubate the enzyme with its substrate L-tryptophan and varying concentrations of the test compound.

-

Measure the formation of the product, 5-hydroxytryptophan (5-HTP), typically by HPLC with fluorescence detection.

-

Calculate the IC₅₀ value.

-

Tier 2: In Vitro Functional Assays

Upon confirmation of binding, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

3.2.1. Calcium Mobilization Assay for Gq-Coupled Serotonin Receptors

-

Objective: To assess agonist or antagonist activity at Gq-coupled serotonin receptors (e.g., 5-HT₂A, 5-HT₂C).

-

Methodology:

-

Use a cell line stably expressing the receptor of interest and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

To test for agonist activity, apply varying concentrations of the compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

To test for antagonist activity, pre-incubate the cells with the compound before stimulating with a known serotonin receptor agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium response.

-

Determine EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ for antagonists.

-

3.2.2. cAMP Assay for Gi/o-Coupled Receptors

-

Objective: To evaluate functional activity at Gi/o-coupled receptors (e.g., 5-HT₁A, GABA-B).

-

Methodology:

-

Use a cell line expressing the receptor of interest.

-

Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.

-

To test for agonist activity, co-incubate with varying concentrations of the compound and measure the inhibition of forskolin-stimulated cAMP production.

-

To test for antagonist activity, pre-incubate with the compound before stimulating with a known agonist (e.g., 8-OH-DPAT for 5-HT₁A, baclofen for GABA-B) in the presence of forskolin.

-

Measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Determine EC₅₀ or IC₅₀ values.

-

3.2.3. Electrophysiological Assays for GABA-A Receptors

-

Objective: To characterize the modulatory effects on GABA-A receptor ion channel function.

-

Methodology:

-

Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subunit combinations.

-

Perform two-electrode voltage-clamp or patch-clamp recordings.

-

To test for direct agonism, apply the compound alone and measure any induced current.

-

To test for allosteric modulation, co-apply the compound with a sub-maximal concentration of GABA and measure the potentiation or inhibition of the GABA-evoked current.

-

Tier 3: In Vivo Pharmacological Studies

Following in vitro characterization, in vivo studies are necessary to understand the compound's physiological effects.

3.3.1. Rodent Behavioral Models

-

Objective: To assess potential anxiolytic, antidepressant, or anticonvulsant effects.

-

Methodology:

-

Administer the compound to rodents via an appropriate route (e.g., intraperitoneal, oral).

-

Conduct established behavioral tests such as the elevated plus-maze or open field test for anxiety, the forced swim test or tail suspension test for depression, and the pentylenetetrazol (PTZ) or maximal electroshock (MES) seizure models for anticonvulsant activity.

-

Monitor and quantify relevant behavioral parameters.

-

3.3.2. In Vivo Microdialysis

-

Objective: To measure the effect of the compound on neurotransmitter levels in specific brain regions.

-

Methodology:

-

Implant a microdialysis probe into a target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized or freely moving rodent.

-

Administer the compound and collect dialysate samples over time.

-

Analyze the samples for levels of serotonin, GABA, and their metabolites using HPLC with electrochemical or fluorescence detection.

-

Caption: Proposed experimental workflow for characterization.

Data Interpretation and Future Directions

The data generated from this comprehensive evaluation will provide a clear picture of the biological activity of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride.

-

Scenario 1: Predominantly Serotonergic Activity: If the compound shows high affinity and functional activity at serotonin receptors or the transporter, further studies should focus on its potential as an antidepressant, anxiolytic, or a research tool for the serotonergic system.

-

Scenario 2: Predominantly GABAergic Activity: If the compound primarily interacts with GABA receptors or transporters, its potential as an anticonvulsant, muscle relaxant, or anxiolytic should be explored in more detail.

-

Scenario 3: Dual Activity: Should the compound exhibit significant activity at both serotonergic and GABAergic targets, it could represent a novel class of psychopharmacological agents with a unique mechanism of action.

-

Scenario 4: No Activity at Hypothesized Targets: If the compound is inactive at the primary hypothesized targets, broader screening against a larger panel of receptors and enzymes would be warranted to identify its biological function.

Conclusion

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride stands as a molecule of significant interest at the intersection of indole and GABA pharmacology. While its biological activity remains to be fully elucidated, its unique structure provides a strong rationale for its investigation as a modulator of serotonergic and/or GABAergic neurotransmission. The systematic experimental approach outlined in this guide provides a robust framework for researchers to unravel its pharmacological profile, potentially leading to the discovery of a novel therapeutic agent or a valuable research tool for neuroscience.

References

-

Chem-Impex. L-β-Homotryptophan hydrochloride. [Link]

-

PubChem. L-Tryptophan. [Link]

- Sved, A. F., Van Itallie, C. M., & Fernstrom, J. D. (1982). Studies on the antihypertensive action of L-tryptophan. The Journal of pharmacology and experimental therapeutics, 221(2), 329–333.

-

Chem-Impex. Chlorhydrate de L-β-homotryptophane. [Link]

-

USA Chemical Suppliers. Products: 'D', Page: 23. [Link]

- Frank, É., & Wölfling, J. (2014). A facile access to novel steroidal 17-2'-(1',3',4')-oxadiazoles, and an evaluation of their cytotoxic activities in vitro. Bioorganic & medicinal chemistry letters, 24(6), 1539–1543.

-

U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

- Bak, A., et al. (2021).

-

MDPI. (2020). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. [Link]

- Callery, P. S., et al. (1988). Design and Biological Evaluation of Phenyl-Substituted Analogs of Beta-Phenylethylidenehydrazine. Journal of medicinal chemistry, 31(5), 1043–1047.

-

ResearchGate. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. [Link]

- Al-Khafaji, K., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International journal of molecular sciences, 22(21), 11884.

- Acher, F., et al. (1990). Synthesis and Pharmacological Evaluation of Gamma-Aminobutyric Acid Analogues. New Ligand for GABAB Sites. Journal of medicinal chemistry, 33(2), 646–650.

- Teo, C. X., et al. (2012). L-tryptophan Ethyl Ester Dilates Small Mesenteric Arteries by Inhibition of Voltage-Operated Calcium Channels in Smooth Muscle. British journal of pharmacology, 166(1), 232–242.

-

MDPI. (2020). Phenolics as GABAA Receptor Ligands: An Updated Review. [Link]

- Han, D., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders.

- National Center for Biotechnology Information. (2023). GABA Receptor. In StatPearls.

- Google Patents. (1986). EP0077274B1 - 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives and pharmaceutical composition containing the same.

-

PubChem. (R)-4-Amino-3-phenylbutanoic acid hydrochloride. [Link]

- Google Patents. (2009).

- Orozco, L. Y., & Ser-Trigo, M. D. (2022). Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules. International journal of molecular sciences, 23(22), 13886.

- Google Patents. (1994). US5278166A - 4-amino-3-heteroaryl butyric acid compounds, compositions, and their use for treating disorders involving a dysfunction of GABAB receptors.

Sources

- 1. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on the antihypertensive action of L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. USA Chemical Suppliers - Products: 'D', Page: 23 [americanchemicalsuppliers.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure Elucidation of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride

Introduction

(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is a chiral molecule of significant interest in medicinal chemistry and drug development due to its structural resemblance to neurotransmitters and other biologically active molecules. As a derivative of both the amino acid tryptophan and γ-aminobutyric acid (GABA), it holds potential for interacting with various physiological pathways. The precise determination of its three-dimensional structure is paramount for understanding its mechanism of action, designing derivatives with improved pharmacological profiles, and ensuring the quality and consistency of its synthesis for research and potential therapeutic applications.

This comprehensive technical guide provides a detailed walkthrough of the analytical methodologies employed for the complete structure elucidation of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride. The narrative is designed to not only present the experimental protocols but also to rationalize the selection of each technique and the logical interpretation of the resulting data. This integrated approach, combining high-resolution mass spectrometry with a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments and infrared spectroscopy, ensures a self-validating and unambiguous structural assignment.

Molecular Formula and Mass Determination: High-Resolution Mass Spectrometry (HRMS)

Rationale: The foundational step in any structure elucidation is the determination of the elemental composition. High-resolution mass spectrometry provides the necessary accuracy to distinguish between compounds with the same nominal mass but different elemental formulas, thereby establishing the molecular formula with high confidence.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: A dilute solution of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is prepared in a suitable solvent, typically methanol or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺. Data is acquired over a mass range that encompasses the expected molecular weight of the compound.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the monoisotopic mass of the most abundant ion. This experimentally determined mass is then compared to the theoretical masses of potential elemental compositions using specialized software.

Data Interpretation:

The molecular formula of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid is C₁₂H₁₄N₂O₂.[1] The hydrochloride salt has the formula C₁₂H₁₅ClN₂O₂.[2] The expected monoisotopic mass of the protonated molecule [M+H]⁺ (for the free base C₁₂H₁₄N₂O₂) is calculated to be 219.1134 g/mol . HRMS analysis is expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.

Table 1: HRMS Data for (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid

| Parameter | Value |

| Molecular Formula (Free Base) | C₁₂H₁₄N₂O₂ |

| Theoretical [M+H]⁺ (m/z) | 219.1134 |

| Experimentally Measured [M+H]⁺ (m/z) | To be determined experimentally |

| Mass Accuracy (ppm) | To be calculated |

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, offering a characteristic "fingerprint" of the compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is placed directly onto the ATR crystal.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed and correlated with known vibrational frequencies of functional groups.

Data Interpretation:

The FT-IR spectrum of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H (Indole) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2500 (broad) | O-H (Carboxylic Acid) & N⁺-H (Ammonium) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1450 | Aromatic C=C | Stretching |

| ~1200 | C-N | Stretching |

The broad absorption in the 3000-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, often overlapping with the N⁺-H stretching of the protonated amine. The presence of the indole N-H stretch around 3400 cm⁻¹ and the strong carbonyl absorption around 1710 cm⁻¹ are key indicators of the expected structure.[3][4][5]

Elucidation of the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the establishment of through-bond connectivities.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH, -NH).

-

Instrumentation: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired to observe the chemical shifts, integration, and multiplicity of all proton signals.

-

¹³C NMR: A proton-decoupled one-dimensional carbon spectrum is acquired to determine the chemical shifts of all carbon atoms. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment is performed to identify protons that are coupled to each other (typically through two or three bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment is used to identify which protons are directly attached to which carbon atoms.[6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment is performed to identify longer-range correlations between protons and carbons (typically over two to three bonds).[7][8][9]

-

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide initial insights into the different proton environments. The aromatic protons of the indole ring are expected to appear in the downfield region (δ 7.0-8.0 ppm). The protons of the butanoic acid chain will be in the aliphatic region.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted δ (ppm) | Multiplicity | Integration |

| Indole N-H | ~11.0 | br s | 1H |

| Indole H-2 | ~7.5 | s | 1H |

| Indole H-4, H-7 | ~7.3-7.6 | d | 2H |

| Indole H-5, H-6 | ~7.0-7.2 | t | 2H |

| H-3' (CH-NH₃⁺) | ~3.5-4.0 | m | 1H |

| H-4' (CH₂) | ~3.0-3.3 | m | 2H |

| H-2' (CH₂) | ~2.5-2.8 | m | 2H |

| COOH | ~12.0 | br s | 1H |

| NH₃⁺ | ~8.0-9.0 | br s | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

| C=O (Carboxylic Acid) | ~175 |

| Indole C-7a | ~136 |

| Indole C-3a | ~127 |

| Indole C-2 | ~124 |

| Indole C-4, C-5, C-6, C-7 | ~111-122 |

| Indole C-3 | ~110 |

| C-3' (CH-NH₃⁺) | ~50 |

| C-2' (CH₂) | ~38 |

| C-4' (CH₂) | ~30 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.[10][11][12][13][14]

2D NMR Data Interpretation: Assembling the Structure

The 2D NMR experiments are crucial for connecting the individual proton and carbon signals to build the molecular framework.

Workflow for Structure Elucidation using 2D NMR

Caption: Workflow for NMR-based structure elucidation.

COSY Analysis:

-

A strong correlation will be observed between the protons on the butanoic acid chain: H-2', H-3', and H-4'. This establishes the connectivity of this aliphatic spin system.

-

Within the indole ring, correlations will be seen between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7).

HSQC Analysis:

-

This experiment will directly link each proton to its attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. For example, the proton at ~7.5 ppm will correlate with the carbon at ~124 ppm, assigning them as H-2 and C-2 of the indole ring, respectively.

HMBC Analysis:

-

This is the key experiment for connecting the different structural fragments. Crucial long-range correlations are expected between:

-

The protons of the methylene group at C-4' (H-4') and the indole carbons C-2 and C-3. This definitively establishes the point of attachment of the butanoic acid chain to the indole ring.

-

The proton at C-3' (H-3') and the carbonyl carbon of the carboxylic acid (C-1').

-

The protons at C-2' (H-2') and the carbonyl carbon (C-1').

-

Diagram of Key HMBC Correlations

Caption: Key HMBC correlations for structural connectivity.

Stereochemistry

The "(R)-" designation in the name indicates a specific stereochemistry at the chiral center (C-3'). While standard NMR techniques confirm the connectivity, they do not typically reveal the absolute configuration. The stereochemistry is usually determined by:

-

Chiral Synthesis: Using stereoselective synthetic methods with starting materials of known configuration.

-

Chiral Chromatography: Comparing the retention time of the synthesized compound with that of a known standard on a chiral column.

-

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the most definitive determination of the absolute stereochemistry.

For the purpose of this guide, we assume the (R)-configuration is known from the synthetic route.

Conclusion

The comprehensive application of high-resolution mass spectrometry, FT-IR spectroscopy, and a suite of one- and two-dimensional NMR experiments provides a robust and self-validating pathway for the complete structure elucidation of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride. The combination of these techniques allows for the unambiguous determination of the molecular formula, the identification of all functional groups, and the precise mapping of the atomic connectivity within the molecule. This rigorous analytical approach is essential for ensuring the identity and purity of this compound for its intended applications in research and drug development.

References

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

-

de A. David, I. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3043-3081. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). Indole. PubChem. Available from: [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383.

- Unknown Author. (n.d.). The very basics of NMR of proteins. Unknown Source.

-

Arjunan, V., Puviarasan, N., & Mohan, S. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 233-239. Available from: [Link]

-

Selvin, S. P., et al. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. ResearchGate. Available from: [Link]

-

Unknown Author. (n.d.). FT-IR recorded and computed spectra of 3-(2-aminoethyl) indole. ResearchGate. Available from: [Link]

-

Atalay, F., et al. (2011). HMBC correlations of compounds 1-5. ResearchGate. Available from: [Link]

-

Unknown Author. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. Available from: [Link]

-

Unknown Author. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed. Available from: [Link]

- Unknown Author. (n.d.).

- Itoh, H. (2018). Problem Session. Unknown Source.

- Unknown Author. (n.d.). FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Unknown Source.

-

Unknown Author. (2020). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. YouTube. Available from: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available from: [Link]

-

Unknown Author. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. National Institutes of Health. Available from: [Link]

-

Unknown Author. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

-

St. John, T. (2017). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). YouTube. Available from: [Link]

-

G-SRS. (n.d.). 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (S)-. gsrs. Available from: [Link]

-

SpectraBase. (n.d.). rac-3-Amino-4-(1H-3-indolyl)butanoic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). Indole-3-Butyric Acid. PubChem. Available from: [Link]

-

Wikipedia. (n.d.). Indole-3-butyric acid. Wikipedia. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). (3S)-3-azaniumyl-4-(1H-indol-3-yl)butanoate. PubChem. Available from: [Link]

-

Unknown Author. (2020). What are the methods to synthesise indole-3-butyric acid?. Quora. Available from: [Link]

-

Unknown Author. (n.d.). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). (3R)-3-amino-4-phenylbutanoic acid hydrochloride. PubChem. Available from: [Link]

-

Unknown Author. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Amazon S3. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). (R)-4-Amino-3-phenylbutanoic acid hydrochloride. PubChem. Available from: [Link]

-

Unknown Author. (n.d.). Further development of a liquid chromatography-high-resolution mass spectrometry/mass spectrometry-based strategy for analyzing eight biomarkers in human urine indicating toxic mushroom or Ricinus communis ingestions. ResearchGate. Available from: [Link]_

-

NIST. (n.d.). 4-Aminobutanoic acid, 3TMS derivative. NIST WebBook. Available from: [Link]

-

mzCloud. (2015). Indole 3 butyric acid. mzCloud. Available from: [Link]

-

Unknown Author. (n.d.). Determination of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyldaunorubicin+ ++ and its 13-hydroxy metabolite by direct injection of human plasma into a column-switching liquid chromatography system with mass spectrometric detection. PubMed. Available from: [Link]

-

Unknown Author. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]

Sources

- 1. (3S)-3-azaniumyl-4-(1H-indol-3-yl)butanoate | C12H14N2O2 | CID 2761550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride [cymitquimica.com]

- 3. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 11. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Indole(120-72-9) 13C NMR [m.chemicalbook.com]

In-Silico Modeling of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride Receptor Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico investigation of the binding of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride to its putative receptor target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, ensuring a robust and self-validating computational workflow. We will navigate the essential steps of receptor selection, ligand parameterization, molecular docking, and molecular dynamics simulations, culminating in the analysis and interpretation of binding energetics and complex stability. The methodologies outlined herein are grounded in established protocols and are designed to provide a rigorous and reproducible approach to computational drug discovery.

Introduction: The Rationale for In-Silico Interrogation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific molecule of interest, (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride, possesses structural motifs suggestive of interaction with neurotransmitter receptors. Given the inherent cost and time associated with empirical screening, in-silico modeling presents a powerful and efficient first-pass methodology to hypothesize and evaluate potential molecular targets and binding modes.[1] This guide will utilize the γ-aminobutyric acid type A (GABA-A) receptor as a well-justified putative target, based on documented interactions of indole-based scaffolds with this receptor class.[1][2] By simulating the molecular interactions at an atomic level, we can generate testable hypotheses regarding the compound's mechanism of action and pave the way for informed experimental validation.

Foundational Principles: Selecting the Molecular Target

The success of any in-silico study hinges on the selection of a high-quality and relevant macromolecular target.

Justification for the GABA-A Receptor as a Putative Target

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system and is the target of numerous therapeutic agents, including benzodiazepines and barbiturates.[3][4] The structural similarity of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid to GABA, coupled with the known affinity of various indole derivatives for the GABA-A receptor, makes it a compelling candidate for investigation.[1][2] Specifically, studies have identified an indole-binding site on the GABA-A receptor-associated protein (GABARAP), suggesting a favorable interaction landscape for this chemical moiety.[2]

Procurement and Preparation of the Receptor Structure

For this guide, we will utilize the cryo-electron microscopy structure of the human α1β3γ2L GABA-A receptor in complex with GABA and picrotoxin (PDB ID: 6HUJ). This structure provides a high-resolution template of a relevant physiological state.

Experimental Protocol: Receptor Preparation

-

Download the PDB File: Obtain the coordinate file for PDB ID 6HUJ from the RCSB Protein Data Bank (rcsb.org).

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, lipids, and co-solvents. The endogenous ligands (GABA and picrotoxin) should also be removed to create an apo-like binding site for docking.

-

Handling Missing Residues and Loops: Inspect the structure for any missing residues or loops. If short segments are missing, they can be modeled using tools like MODELLER or the SWISS-MODEL server. For this guide, we will proceed with the available structure, assuming the binding site is intact.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This is a critical step as hydrogen bonds are pivotal in ligand binding. Assign appropriate partial charges to each atom using a force field-specific algorithm. This is typically handled by molecular modeling software suites like Schrödinger, MOE, or through the pdb2gmx tool in GROMACS.

The Ligand: Preparation and Parameterization

The accurate representation of the small molecule is as crucial as that of the receptor.

Ligand Structure Generation

The 3D structure of (R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride can be generated using chemical drawing software such as ChemDraw or Marvin Sketch, followed by an initial 3D optimization using a molecular mechanics force field.

The Necessity of Ligand Parameterization

Standard molecular mechanics force fields, such as CHARMM and AMBER, are extensively parameterized for standard biomolecules like amino acids and nucleotides. However, they lack the parameters to describe novel, drug-like molecules. Therefore, a crucial step is to generate a bespoke set of parameters (bond lengths, angles, dihedrals, and partial charges) for our ligand that are compatible with the chosen force field.

Experimental Protocol: Ligand Parameterization using CGenFF

-

Prepare the Ligand File: Convert the 3D structure of the ligand to a .mol2 file format. Ensure that all hydrogen atoms are explicitly represented.

-

Submit to the CGenFF Server: The CHARMM General Force Field (CGenFF) server is a valuable resource for generating parameters for drug-like molecules that are compatible with the CHARMM force field.[5] Upload the .mol2 file to the CGenFF server.

-

Retrieve the Stream File: The server will return a CHARMM stream file (.str) containing the ligand's topology and parameters. It is imperative to check the penalty scores in this file. Low penalties indicate that the assigned parameters are reliable, while high penalties may necessitate further manual parameterization or validation.

-

Convert to GROMACS Format: The CHARMM stream file can be converted to a GROMACS-compatible format (.itp and .prm files) using publicly available Python scripts, such as cgenff_charmm2gmx.py.[6]

Predicting the Binding Mode: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

The Rationale for Docking

Docking serves to generate a plausible binding pose of the ligand within the receptor's active site. This provides a starting point for more computationally intensive simulations and allows for an initial assessment of the key interactions driving binding.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files: Convert the prepared receptor and ligand structures into the .pdbqt format, which includes partial charges and atom types required by AutoDock Vina.

-

Define the Grid Box: A grid box is defined to encompass the putative binding site on the receptor. This confines the search space for the docking algorithm. For the GABA-A receptor, this would be centered on the known benzodiazepine or GABA binding sites.

-

Run the Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box information as input. Vina will perform a series of conformational searches of the ligand within the grid box.

-

Analyze the Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

Simulating the Dynamic Interaction: Molecular Dynamics

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability and dynamics.

The Logic of the MD Workflow

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to simulate the movements and interactions over time. A typical workflow involves system setup, energy minimization, equilibration, and a production run for data collection.

Workflow for Protein-Ligand MD Simulation

Caption: A generalized workflow for protein-ligand molecular dynamics simulations.

Experimental Protocol: GROMACS MD Simulation

-

System Building:

-

Combine the coordinates of the docked protein-ligand complex into a single file.

-

Define a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the protein surface).

-

Solvate the system by filling the simulation box with water molecules.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge.

-

-

Energy Minimization:

-

Causality: The initial system may contain steric clashes or unfavorable geometries. Energy minimization removes these high-energy contacts and brings the system to a local energy minimum, ensuring the stability of the subsequent simulations.

-